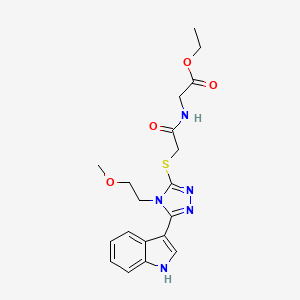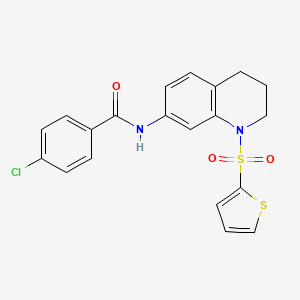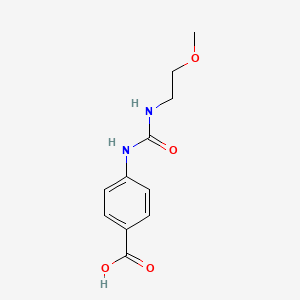
ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a compound of significant interest due to its complex structure and potential applications. This compound contains a blend of an indole moiety, a triazole ring, and other functional groups that make it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate generally starts with the preparation of its core structures, such as the 1H-indole and 1,2,4-triazole rings.
These core structures can be synthesized through cyclization reactions. The 1H-indole can be prepared via Fischer indole synthesis, while the 1,2,4-triazole ring can be formed through cyclization of appropriate precursors in the presence of hydrazine.
Subsequent steps involve the formation of intermediates that are then coupled through a series of nucleophilic substitution and condensation reactions.
Protecting groups may be employed to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods:
Industrial methods for large-scale synthesis involve optimization of reaction conditions to maximize yield and purity.
Catalysts and solvents are chosen based on their ability to facilitate efficient reactions while being cost-effective and environmentally friendly.
Continuous flow techniques and automated synthesis can enhance reproducibility and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various derivatives, potentially modifying the biological activity.
Reduction: Reduction of certain functional groups can lead to the formation of other active intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, altering the properties and applications of the compound.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed:
Products vary depending on the specific reactions and conditions. For example, oxidation may yield quinonoid structures, while substitution can introduce various alkyl or aryl groups, enhancing the compound's utility in different contexts.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is used in synthetic chemistry as a building block for more complex molecules.
Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
The compound's interaction with biological systems can provide insights into the functioning of enzymes and receptors.
Its derivatives may be investigated for their potential as enzyme inhibitors or activators.
Medicine:
Research explores its potential therapeutic uses, such as anti-inflammatory, anti-cancer, or antimicrobial agents.
Structure-activity relationship (SAR) studies help in understanding how modifications to its structure can improve efficacy and reduce toxicity.
Industry:
Its application extends to the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate exerts its effects by interacting with various molecular targets.
The indole and triazole rings can participate in hydrogen bonding and π-π interactions, influencing binding to biological macromolecules.
Pathways involved include inhibition of specific enzymes or receptors, disruption of cell signaling pathways, and modulation of gene expression.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-hydroxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-chloroethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-ethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
Uniqueness:
The specific substitution pattern on the triazole and indole rings of ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate imparts unique chemical properties and biological activity.
Compared to similar compounds, the methoxyethyl group may enhance its solubility and binding affinity, making it particularly suited for certain applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields. Its complex structure and versatile reactivity make it a compound of significant interest for ongoing and future research.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-3-28-17(26)11-21-16(25)12-29-19-23-22-18(24(19)8-9-27-2)14-10-20-15-7-5-4-6-13(14)15/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMPJRZLRRVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2558651.png)

![6-[(E)-(Dimethylamino)methylidene]-1,3-dimethyl-furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2558654.png)


![6-[2-(trifluoromethyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2558661.png)
![N-(cyanomethyl)-3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-N-propylpropanamide](/img/structure/B2558664.png)
![12,15,18-trioxapentacyclo[17.8.0.02,11.03,8.022,27]heptacosa-1(19),2(11),3,5,7,9,20,22,24,26-decaene](/img/structure/B2558665.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2558666.png)
![1-ethyl-3,5-dimethyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2558667.png)
![3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2558668.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2558670.png)
